molecular formula C8H6F5NO3S B13523966 2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide

2-Difluoromethoxy-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13523966
M. Wt: 291.20 g/mol
InChI Key: CSFMMPKOKGAROW-UHFFFAOYSA-N
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Description

2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethoxy and trifluoromethyl groups in its structure imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The sulfonamide group is then introduced through sulfonation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-(difluoromethoxy)-5-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways and lead to desired effects .

Properties

Molecular Formula

C8H6F5NO3S

Molecular Weight

291.20 g/mol

IUPAC Name

2-(difluoromethoxy)-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H6F5NO3S/c9-7(10)17-5-2-1-4(8(11,12)13)3-6(5)18(14,15)16/h1-3,7H,(H2,14,15,16)

InChI Key

CSFMMPKOKGAROW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)OC(F)F

Origin of Product

United States

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